N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-2-carboxamide
Description
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-2-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a dinitrophenoxy substituent. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Properties
IUPAC Name |
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O6/c25-19(16-6-1-2-9-20-16)22-21-12-13-4-3-5-15(10-13)30-18-8-7-14(23(26)27)11-17(18)24(28)29/h1-12H,(H,22,25)/b21-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFAHWRIRQGXED-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-2-carboxamide typically involves a multi-step process. One common method includes the condensation reaction between 2,4-dinitrophenol and 3-bromobenzaldehyde to form 3-(2,4-dinitrophenoxy)benzaldehyde. This intermediate is then reacted with pyridine-2-carboxamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The dinitrophenoxy group plays a crucial role in these interactions, contributing to the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene}-2-hydroxybenzohydrazide
- N’-{(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene}-2,2-diphenylcyclopropanecarbohydrazide
- N’-{(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene}nicotinohydrazide
Uniqueness
Compared to these similar compounds, N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-2-carboxamide stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and transformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
